Boc-PEG1-PPG2-C2-azido
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Overview
Description
Boc-PEG1-PPG2-C2-azido is a compound that serves as a polyethylene glycol-based proteolysis targeting chimera linker. It is commonly used in the synthesis of proteolysis targeting chimeras, which are molecules designed to selectively degrade target proteins. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-PEG1-PPG2-C2-azido is synthesized through a series of chemical reactions involving the introduction of the azide group and the polyethylene glycol-based linker. The synthesis typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the polyethylene glycol and polypropylene glycol linkers: The polyethylene glycol and polypropylene glycol linkers are introduced through etherification reactions.
Azidation: The azide group is introduced through a nucleophilic substitution reaction using sodium azide.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Boc-PEG1-PPG2-C2-azido undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the formation of a triazole ring without the need for a copper catalyst, using strained alkynes such as dibenzocyclooctyne or bicyclononyne.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or water.
Strain-promoted alkyne-azide cycloaddition: Strained alkynes such as dibenzocyclooctyne or bicyclononyne are used. The reaction can be carried out in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications, including drug development and bioconjugation.
Scientific Research Applications
Boc-PEG1-PPG2-C2-azido has a wide range of scientific research applications, including:
Biology: The compound is used in bioconjugation reactions to label biomolecules with fluorescent tags or other functional groups.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mechanism of Action
Boc-PEG1-PPG2-C2-azido exerts its effects through the formation of triazole rings via click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, which can be used to connect various functional groups or molecules. In the context of proteolysis targeting chimeras, the compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This enables the selective degradation of the target protein through the ubiquitin-proteasome system .
Comparison with Similar Compounds
Boc-PEG1-PPG2-C2-azido is unique due to its combination of polyethylene glycol and polypropylene glycol linkers, as well as its azide functionality. Similar compounds include:
Azido-PEG2-C2-Boc: This compound also contains an azide group and a polyethylene glycol linker, but lacks the polypropylene glycol component.
Boc-PEG2-azido: This compound contains a polyethylene glycol linker and an azide group, but does not include the polypropylene glycol component.
This compound stands out due to its versatility in click chemistry reactions and its application in the synthesis of proteolysis targeting chimeras.
Properties
Molecular Formula |
C18H35N3O6 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[4-(2-azidoethoxy)butoxy]butoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H35N3O6/c1-18(2,3)27-17(22)16-26-15-14-25-12-7-5-10-23-9-4-6-11-24-13-8-20-21-19/h4-16H2,1-3H3 |
InChI Key |
SIAIALBLLCWZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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